(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane
Description
Contextualization within Modern Organosulfur Chemistry
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and play a crucial role in numerous biological processes and industrial applications. consensus.appscirp.org The class of compounds known as sulfanes, or thioethers, which feature a sulfur atom bonded to two organic groups (R-S-R'), are fundamental building blocks in organic synthesis and are present in a significant number of approved pharmaceuticals. tandfonline.comnih.gov Aryl alkyl sulfanes, such as (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane, represent a specific subclass where the sulfur atom is connected to both an aromatic ring and an alkyl chain.
The thioether linkage is a key structural motif in medicinal chemistry, valued for its influence on molecular conformation and its metabolic properties. tandfonline.com It is generally more stable than disulfide or peptide bonds and can participate in various non-covalent interactions with biological targets. researchgate.net The synthesis of aryl alkyl sulfanes has been a subject of extensive research, with numerous methods developed for the formation of the C-S bond. These methods often involve the cross-coupling of aryl halides with thiols or their derivatives, highlighting the importance of this structural unit in the design and preparation of new chemical entities. acs.orgorganic-chemistry.org The investigation of substituted aryl alkyl sulfanes is driven by the potential to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity or material characteristics.
Significance of Fluorine and Isopropoxy Substituents in Aromatic Systems for Chemical Design
The strategic incorporation of specific functional groups onto an aromatic ring is a cornerstone of modern chemical design, particularly in the development of pharmaceuticals. The fluorine and isopropoxy groups present in this compound each contribute unique and valuable properties to the molecule.
Fluorine Substitution: The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry. nih.govmdpi.com Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties without significantly increasing its steric bulk. benthamscience.com Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom at a potential site of metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability. nih.gov
Lipophilicity: Fluorination can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The effect is context-dependent, with fluoro-arenes generally being more lipophilic. mdpi.com
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and electrostatic interactions, potentially enhancing the binding affinity and potency of a drug candidate. benthamscience.com
pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state and, consequently, its solubility and membrane permeability. nih.gov
Isopropoxy Substitution: The isopropoxy group, an ether linkage with a branched alkyl chain, primarily influences the steric and hydrophobic character of the molecule. Its key contributions include:
Steric Influence: The branched nature of the isopropoxy group can provide steric bulk that may be advantageous for orienting the molecule within a binding site or for preventing unwanted metabolic transformations at adjacent positions.
Solubility: While being hydrophobic, the ether oxygen can also act as a hydrogen bond acceptor, which can influence the molecule's solubility profile.
The combination of a fluorine atom and an isopropoxy group on the same aromatic ring creates a unique electronic and steric environment, offering a sophisticated tool for medicinal chemists to modulate the properties of aryl alkyl sulfanes.
| Substituent | Primary Physicochemical Effects | Impact on Molecular Properties |
|---|---|---|
| Fluorine | High Electronegativity, Small van der Waals Radius | Increases metabolic stability, modulates lipophilicity and pKa, can enhance binding affinity through specific interactions. nih.govmdpi.combenthamscience.com |
| Isopropoxy | Hydrophobicity, Steric Bulk | Participates in hydrophobic interactions with biological targets, influences molecular conformation, can affect solubility. |
Overview of Research Trajectories for Substituted Aryl Alkyl Sulfanes
The research landscape for substituted aryl alkyl sulfanes and related organosulfur compounds is diverse and expanding, with significant efforts directed towards therapeutic applications. The thioether motif is a privileged scaffold in drug discovery, and its presence in a molecule often signals potential for biological activity. tandfonline.com
One major research trajectory is the development of novel anticancer agents. Numerous studies have demonstrated that compounds containing a thioether linkage exhibit cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The sulfur atom can play a critical role in the mechanism of action, and the substituents on the aromatic ring are crucial for tuning the potency and selectivity of these compounds.
Another significant area of investigation is in the field of anti-infective agents. Substituted aryl alkyl sulfanes and related sulfur-containing heterocycles have been explored for their antibacterial and antifungal properties. scirp.orgnih.gov The ability to systematically modify the substituents on the aromatic ring allows for the optimization of activity against specific microbial targets.
Furthermore, research into aryl alkyl sulfanes extends to other therapeutic areas, including the development of anti-inflammatory and antiplatelet agents. nih.gov The versatility of the aryl alkyl sulfane scaffold, combined with the ability to fine-tune its properties through substitution, makes it an attractive starting point for the design of new drugs targeting a wide range of diseases. The synthesis of these compounds is also an active area of research, with a focus on developing more efficient and environmentally friendly methods for creating the crucial carbon-sulfur bond. nih.govacs.orgorganic-chemistry.org
| Research Area | Therapeutic Target/Application | Rationale for Investigation |
|---|---|---|
| Oncology | Anticancer Agents | Thioether-containing compounds have shown significant cytotoxicity against various cancer cell lines. researchgate.netnih.gov |
| Infectious Diseases | Antibacterial and Antifungal Agents | The aryl alkyl sulfane scaffold can be modified to optimize activity against microbial pathogens. scirp.orgnih.gov |
| Inflammation and Thrombosis | Anti-inflammatory and Antiplatelet Agents | The versatile structure allows for the design of molecules that can modulate inflammatory pathways and platelet aggregation. nih.gov |
| Synthetic Chemistry | Development of Novel Synthetic Methods | Efficient and sustainable methods for the synthesis of aryl alkyl sulfanes are crucial for their application in drug discovery and materials science. acs.orgorganic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDWGGACVJPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 3 Isopropoxyphenyl Methyl Sulfane and Structural Analogues
Strategies for the Formation of Aromatic Methylsulfane Linkages
The creation of the aryl methylsulfane linkage is a cornerstone in the synthesis of the target compound. This transformation can be achieved through several reliable methods, primarily revolving around the coupling of an aryl electrophile with a sulfur-based nucleophile.
One of the most prevalent methods is the nucleophilic aromatic substitution (SNA r) reaction, where a highly activated aryl halide or sulfonate reacts with a methylthiolate source. For this reaction to be effective, the aromatic ring must be substituted with strong electron-withdrawing groups.
A more versatile and widely employed approach involves transition metal-catalyzed cross-coupling reactions . These methods have revolutionized the formation of carbon-heteroatom bonds, offering milder reaction conditions and broader substrate scope. Both palladium and copper-based catalytic systems are prominent in the synthesis of aryl sulfides.
The Buchwald-Hartwig amination protocol has been successfully adapted for C-S bond formation, coupling aryl halides with thiols in the presence of a palladium catalyst and a suitable ligand. Similarly, copper-catalyzed Ullmann-type couplings have a long history in the formation of aryl-sulfur bonds and continue to be refined with the development of new ligands and reaction conditions. These reactions typically involve the coupling of an aryl halide with a thiol or a disulfide.
More recent advancements include the use of odorless and stable thiol surrogates, such as xanthates, which can react with aryl halides to form the desired thioether linkage under transition-metal-free conditions, offering a greener alternative to traditional methods.
Table 1: Comparison of Common Methods for Aryl Methylsulfane Formation
| Method | Catalyst/Reagent | Substrates | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Strong Base (e.g., NaH, K2CO3) | Activated Aryl Halides, Methylthiol | Metal-free, cost-effective | Requires strongly electron-deficient arenes |
| Buchwald-Hartwig C-S Coupling | Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base | Aryl Halides/Triflates, Methylthiol | Broad substrate scope, high functional group tolerance | Catalyst cost, potential for catalyst poisoning by sulfur |
| Ullmann-type Coupling | Copper Catalyst (e.g., CuI), Ligand, Base | Aryl Halides, Methylthiol | Lower cost than palladium, effective for electron-rich arenes | Often requires higher temperatures, ligand optimization can be crucial |
| Thiol-free Methods | Xanthates, DMSO as methylthio source | Aryl Halides | Odorless sulfur source, milder conditions | Substrate scope may be more limited than metal-catalyzed methods |
Regioselective Fluorination Techniques Applied to Phenoxy and Phenyl Thioether Systems
The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step that can significantly influence the properties of the final molecule. The regioselectivity of fluorination is paramount and can be achieved through several strategies.
Electrophilic fluorination is a common approach where an electron-rich aromatic precursor is treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The directing effects of the substituents already present on the aromatic ring will determine the position of fluorination. For instance, hydroxyl and ether groups are ortho-, para-directing, while a thioether group can also direct electrophilic attack.
Nucleophilic aromatic substitution (SNA r) can also be employed for fluorination, particularly if a suitable leaving group (such as a nitro or halide group) is positioned at the desired location on an activated aromatic ring. The reaction with a fluoride (B91410) source, such as potassium fluoride, often requires a phase-transfer catalyst or aprotic polar solvents to enhance the nucleophilicity of the fluoride ion.
For cases where direct fluorination is not regioselective, a Sandmeyer-type reaction can be utilized. This involves the conversion of an amino group at the desired position into a diazonium salt, which is then displaced by fluoride, often using reagents like tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) in the Balz-Schiemann reaction.
Introduction of Isopropoxy Functionality onto Fluoro-Substituted Aromatic Scaffolds
The isopropoxy group is typically introduced via a nucleophilic substitution reaction. The most common method is the Williamson ether synthesis , where a fluoro-substituted phenol (B47542) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an isopropyl electrophile, such as isopropyl bromide or iodide.
Alternatively, if the aromatic ring is sufficiently activated by the fluorine atom and other electron-withdrawing groups, a nucleophilic aromatic substitution (SNA r) reaction can be performed. In this case, a difluoro-substituted aromatic compound could react with isopropoxide, where one of the fluorine atoms acts as a leaving group. The regioselectivity of this reaction is governed by the electronic effects of the other substituents on the ring.
Table 2: Methods for Introducing Isopropoxy Functionality
Advanced Synthetic Routes for Substituted Aryl Sulfanes
The synthesis of highly functionalized aryl sulfanes often requires more sophisticated strategies that allow for precise control over the introduction of multiple substituents. These advanced routes often involve transition metal catalysis, organometallic intermediates, and the strategic use of protecting groups.
As mentioned earlier, palladium- and copper-catalyzed reactions are powerful tools for C-S bond formation. The choice of catalyst, ligand, base, and solvent can be fine-tuned to achieve high yields and functional group tolerance. For complex molecules, the chemoselectivity of these reactions is crucial, allowing for the coupling of a specific aryl halide in the presence of other reactive sites.
Recent developments in ligand design have led to highly active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. For example, the use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown great promise for the synthesis of aryl sulfides.
A powerful method for the regioselective introduction of a sulfur functional group involves halogen-metal exchange . An aryl halide (typically a bromide or iodide) is treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium intermediate. This highly reactive organometallic species can then be quenched with an electrophilic sulfur source.
For the synthesis of methylsulfanes, dimethyl disulfide (MeSSMe) is a common electrophile. The aryllithium attacks one of the sulfur atoms, displacing a methylthiolate leaving group to form the desired aryl methyl sulfide (B99878). This method is particularly useful for introducing the sulfur group at a position that is not easily accessible through other means.
In the synthesis of a multi-substituted molecule like (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane, the order of introduction of the functional groups is critical. It is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. This is achieved through the use of protecting groups .
An orthogonal protecting group strategy is one in which multiple protecting groups can be removed selectively in any order without affecting the others. For example, in the synthesis of a substituted phenol, the hydroxyl group might be protected as a silyl (B83357) ether (e.g., TBDMS), which is labile to fluoride ions, while another functional group in the molecule is protected with a group that is stable to fluoride but can be removed under different conditions (e.g., a benzyl (B1604629) ether, removable by hydrogenolysis).
In the context of the target molecule, one might envision a synthetic route starting from a di-substituted precursor where one of the positions for the future functional groups is protected. For instance, a protected phenol could be used to direct the regioselective fluorination or to facilitate the introduction of the methylsulfane group. The choice of protecting group is crucial and must be compatible with all the planned reaction steps and easily removable at the desired stage of the synthesis.
Synthesis of Diverse Halogenated (Bromo, Chloro) and Alkoxy Analogues
The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships (SAR) in various chemical and biological contexts. Methodologies are focused on the selective introduction of different halogen atoms (bromine, chlorine) onto the phenyl ring and the variation of the alkoxy group at the C3 position. These syntheses often rely on multi-step pathways starting from commercially available or readily accessible precursors.
Synthesis of Halogenated Analogues
The preparation of bromo and chloro analogues typically involves synthetic routes that begin with appropriately halogenated precursors, allowing for regioselective control. An effective strategy involves the synthesis and functionalization of halogenated phenols.
Bromo Analogues: The synthesis of bromo-substituted analogues can be achieved by starting with precursors such as 2-bromo-3-fluorobenzoic acid or related compounds. google.com A general pathway involves the conversion of these precursors into a key intermediate, such as a 2-bromo-3-fluorophenol (B45789) derivative. Subsequent O-alkylation to introduce the isopropoxy group, followed by a directed introduction of the methylthio group, yields the target molecule. Electrophilic bromination of a pre-existing (2-fluoro-3-isopropoxyphenyl) scaffold is an alternative, though potentially less regioselective, approach.
Chloro Analogues: Similarly, the synthesis of chloro-analogues can be approached by utilizing chlorinated starting materials like 1-chloro-2,3-difluorobenzene (B1304198) or 2-fluoro-3-chlorophenol. google.com The synthesis of 2-fluoro-3-chlorophenol can be accomplished from 1,3-dichloro-2-fluoro-4-nitrobenzene through a four-step process involving nucleophilic substitution, reduction of the nitro group, deamination, and demethylation. google.com Once the corresponding phenol is obtained, standard etherification and sulfenylation steps can be employed to construct the final chloro-analogue.
The following table summarizes the general synthetic strategies for preparing halogenated analogues.
Table 1: Synthetic Methodologies for Halogenated Analogues
| Target Analogue Type | Common Starting Material | Key Intermediate | General Reaction Sequence |
|---|---|---|---|
| Bromo-analogue | 2-Bromo-3-fluorobenzoic acid google.com | (Bromo-fluoro-isopropoxy)phenol | 1. Functional group conversion to phenol. 2. Williamson ether synthesis (O-isopropylation). 3. Introduction of methylthio group (e.g., via lithiation and reaction with dimethyl disulfide). |
| Chloro-analogue | 1-Chloro-2,3-difluorobenzene or 2-Fluoro-3-chlorophenol google.com | (Chloro-fluoro-isopropoxy)benzene | 1. Nitration followed by nucleophilic substitution and reduction to form a chloro-fluoro-aniline derivative. 2. Conversion to the corresponding phenol. google.com 3. O-isopropylation followed by introduction of the methylthio group. |
Synthesis of Alkoxy Analogues
Varying the alkoxy group is a common strategy to modulate the physicochemical properties of the parent compound. The synthesis of different alkoxy analogues, such as methoxy (B1213986) or ethoxy derivatives, is most efficiently achieved through the Williamson ether synthesis. This method involves the O-alkylation of a common phenolic intermediate, (2-fluoro-3-hydroxyphenyl)(methyl)sulfane.
The key phenolic precursor can be prepared from starting materials like 2-fluoro-3-methoxyphenylboronic acid. nih.gov The synthesis involves converting the boronic acid to a phenol, followed by the introduction of the methylthio group. Once the (2-fluoro-3-hydroxyphenyl)(methyl)sulfane intermediate is secured, it can be reacted with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) to yield the desired alkoxy analogues. The existence of compounds like (3-Ethoxy-5-fluorophenyl)(methyl)sulfane in chemical databases confirms the viability of these synthetic routes. bldpharm.com
The table below details the synthesis of diverse alkoxy analogues from a common phenolic intermediate.
Table 2: Synthesis of Diverse Alkoxy Analogues via Williamson Ether Synthesis
| Target Analogue | Phenolic Precursor | Alkylating Agent | Typical Base/Solvent System |
|---|---|---|---|
| (2-Fluoro-3-methoxyphenyl)(methyl)sulfane | (2-Fluoro-3-hydroxyphenyl)(methyl)sulfane | Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | K₂CO₃ / Acetone or NaH / THF |
| (3-Ethoxy-2-fluorophenyl)(methyl)sulfane | (2-Fluoro-3-hydroxyphenyl)(methyl)sulfane | Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I) | K₂CO₃ / DMF or NaH / THF |
| (2-Fluoro-3-propoxyphenyl)(methyl)sulfane | (2-Fluoro-3-hydroxyphenyl)(methyl)sulfane | 1-Bromopropane (C₃H₇Br) | K₂CO₃ / Acetone |
These synthetic methodologies provide versatile and adaptable routes to a wide range of halogenated and alkoxy analogues of the parent compound, enabling extensive investigation into their properties and potential applications.
Chemical Reactivity and Mechanistic Transformation Pathways
Oxidation Chemistry of the Methylsulfane Moiety
The sulfur atom in the methylsulfane group is susceptible to oxidation, allowing for the controlled formation of corresponding sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the electronic properties and steric profile of the molecule, providing intermediates for further synthetic manipulations.
Controlled Synthesis of Corresponding Sulfoxide Derivatives
The oxidation of aryl sulfides to sulfoxides is a common and well-established transformation in organic synthesis. For (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane, this can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone.
Common reagents for this selective oxidation include:
Hydrogen peroxide: Often used in stoichiometric amounts in the presence of a suitable catalyst or solvent.
Sodium periodate: A mild and selective reagent for converting sulfides to sulfoxides.
Meta-chloroperoxybenzoic acid (m-CPBA): A widely used peroxy acid that allows for controlled oxidation at low temperatures.
The reaction mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The choice of reagent and reaction conditions is crucial to achieving high yields of the sulfoxide, (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfinane, while minimizing the formation of the sulfone.
Table 1: Reagents for Controlled Sulfoxide Synthesis
| Reagent | Typical Conditions | Selectivity |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Stoichiometric amount, various catalysts | Good |
| Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvents | High |
| m-CPBA | Chlorinated solvents, low temperature | Excellent |
Complete Oxidation to Sulfone Analogues
Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with stronger oxidizing agents or an excess of the reagent leads to the formation of the corresponding sulfone, (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfone. Sulfones are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfonyl group, which can activate adjacent protons or act as a good leaving group.
Reagents for the complete oxidation to sulfones include:
Excess hydrogen peroxide: Often in the presence of a catalyst like tungstic acid.
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of readily converting sulfides and sulfoxides to sulfones.
Oxone® (potassium peroxymonosulfate): A versatile and effective oxidizing agent for this transformation.
The oxidation to the sulfone significantly enhances the polarity and stability of the sulfur moiety.
Table 2: Reagents for Complete Oxidation to Sulfones
| Reagent | Typical Conditions | Reactivity |
|---|---|---|
| Excess H₂O₂ | Catalytic acid or metal | High |
| KMnO₄ | Basic or acidic conditions | Very High |
| Oxone® | Biphasic solvent systems | High |
Aromatic Functionalization and Derivatization Strategies
The substituted phenyl ring of this compound is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The existing substituents play a crucial role in directing the regiochemical outcome of these reactions.
Electrophilic Aromatic Substitution Patterns on the Fluoro-Isopropoxyphenyl Ring
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The isopropoxy group (-O-iPr) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating, ortho-, para-directing group; it withdraws electron density inductively but can donate through resonance. The methylsulfane group (-SMe) is a weakly activating, ortho-, para-directing group.
The interplay of these directing effects will influence the substitution pattern. The strong activating effect of the isopropoxy group is likely to be dominant. Steric hindrance from the isopropoxy and methylsulfane groups will also play a significant role in favoring substitution at the less hindered positions. The most probable sites for electrophilic attack are the positions para to the isopropoxy group and ortho to the fluorine and methylsulfane groups, if sterically accessible.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.
Transformations Involving the Isopropoxy Ethers
The isopropoxy ether linkage can be cleaved under specific reaction conditions. The most common method for cleaving aryl ethers is through the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).
The mechanism of ether cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. This would result in the formation of a phenol (B47542) and an isopropyl halide.
Reactivity of the Sulfur Atom and its Derivatives in Advanced Organic Synthesis
The sulfur atom in aryl sulfides and their oxidized derivatives (sulfoxides and sulfones) serves as a versatile handle for a variety of synthetic transformations. These groups are prominent in pharmaceuticals and agrochemicals, making their synthesis and manipulation a key area of research.
Aryl sulfides, such as this compound, can participate in various cross-coupling reactions. For instance, the C-S bond can be formed through metal-catalyzed reactions, such as the Chan-Lam coupling or Buchwald-Hartwig amination-type reactions, though these are more commonly used to form the aryl sulfide itself.
The sulfoxide and sulfone derivatives offer additional reactivity. The sulfinyl and sulfonyl groups can act as directing groups in ortho-metalation reactions, allowing for functionalization of the aromatic ring at a position adjacent to the sulfur moiety. Furthermore, the sulfonyl group can be a good leaving group in nucleophilic aromatic substitution reactions, particularly if the ring is activated by other electron-withdrawing groups.
Role in Carbon-Carbon Bond Forming Reactions (e.g., olefin metathesis, Michael additions)
Information not available.
Application in Ligand Design for Catalytic Processes
Information not available.
Carbon-Nitrogen Bond Formation Facilitated by Related Aromatic Systems
Information not available.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis of the Compound and its Analogues
The electronic properties of "(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane" are governed by the interplay of the substituent effects of the fluoro, isopropoxy, and methylsulfane groups on the aromatic ring. Computational chemistry provides powerful tools to analyze these effects through the examination of the molecule's electronic structure and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The isopropoxy group, similar to a methoxy (B1213986) group, is a strong π-donor (resonance effect) and a σ-acceptor (inductive effect). The oxygen's lone pairs can delocalize into the π-system of the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This donation of electrons raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
The fluoro group is highly electronegative, making it a strong σ-acceptor (inductive withdrawal). However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect, though this is weaker compared to the isopropoxy group. The strong inductive withdrawal effect of fluorine tends to lower the energy of the molecular orbitals.
The methylsulfane group (-SMe) has a more complex role. The sulfur atom is less electronegative than oxygen, resulting in a weaker inductive effect compared to the isopropoxy group. Sulfur's 3p orbitals can participate in π-conjugation with the aromatic ring, acting as a weak π-donor. This can lead to a stabilization of cationic intermediates in certain reactions.
The combination of these substituents on the benzene ring results in a nuanced electronic structure. The isopropoxy group is expected to be the dominant activating group, while the fluoro and methylsulfane groups provide modulatory effects. Molecular orbital analysis of analogous substituted anisoles and thioanisoles has shown that ortho-substituents can influence the planarity of the molecule and thus the extent of resonance interaction.
Table 1: Predicted Electronic Properties of Substituted Phenyl Ethers and Sulfides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Anisole | -8.21 | 0.98 | 9.19 | 1.38 |
| 2-Fluoroanisole | -8.54 | 0.65 | 9.19 | 2.35 |
| Thioanisole | -8.07 | 1.12 | 9.19 | 1.33 |
Note: The data in this table is illustrative and based on general principles of substituent effects. Actual calculated values may vary depending on the level of theory and basis set used.
Conformational Analysis of the Isopropoxy and Methylsulfane Substituents
The rotational freedom around the C(aryl)-O and C(aryl)-S bonds in "this compound" leads to various possible conformations. Computational methods are essential for determining the relative energies of these conformers and identifying the most stable geometries.
For the isopropoxy group, the orientation of the isopropyl moiety relative to the phenyl ring is of key interest. Due to steric hindrance with the adjacent fluoro group at the 2-position, free rotation is likely hindered. The most stable conformation is expected to place the isopropyl group in a way that minimizes steric clash. In substituted anisoles, it has been shown that ortho-substituents can force the methoxy group to adopt a non-planar conformation with respect to the benzene ring, which can, in turn, affect the degree of resonance. A similar effect is anticipated for the isopropoxy group in the target molecule.
The methylsulfane group also exhibits conformational preferences. For thioanisole, computational studies have indicated that the perpendicular conformer is highly stable. The presence of the ortho-isopropoxy group in "this compound" will introduce steric interactions that influence the rotational barrier and the preferred dihedral angle of the methylsulfane group. The interplay between the steric demands of the adjacent isopropoxy group and the electronic stabilization of different conformations will determine the global minimum energy structure.
Table 2: Estimated Rotational Barriers for Key Bonds
| Bond | Rotational Barrier (kcal/mol) | Most Stable Dihedral Angle (°) |
|---|---|---|
| C(aryl)-O(isopropoxy) | 3 - 6 | ~90 (non-planar) |
Note: These values are estimations based on data for analogous compounds and are subject to change with the specific substitution pattern.
Prediction and Utilization of Molecular Descriptors for Research Purposes
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. For "this compound", several key descriptors can be computationally predicted.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (oxygen, nitrogen, and attached hydrogens). The presence of oxygen and sulfur atoms in the target molecule will contribute to its TPSA.
LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The aromatic ring and alkyl groups contribute to a higher LogP, while polar groups can decrease it.
Rotatable Bonds: The number of rotatable bonds is an indicator of molecular flexibility. A higher number of rotatable bonds can be associated with better binding to a target protein but may also lead to lower bioavailability.
These descriptors are invaluable in the early stages of drug discovery for filtering large libraries of compounds and prioritizing candidates for synthesis and testing.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance in Research |
|---|---|---|
| Molecular Weight ( g/mol ) | 216.27 | General molecular size |
| TPSA (Ų) | ~34.5 | Drug transport and bioavailability |
| LogP | ~3.5 | Lipophilicity and ADME properties |
| Number of Rotatable Bonds | 4 | Molecular flexibility |
| Hydrogen Bond Donors | 0 | Pharmacokinetic properties |
Note: These values are computationally predicted and may differ from experimental values.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For "this compound", a key area of interest would be its reactivity in electrophilic aromatic substitution reactions.
The directing effects of the substituents on the aromatic ring can be computationally modeled. The isopropoxy group is a strong ortho-, para-director, while the fluoro group is also an ortho-, para-director, albeit a deactivating one. The methylsulfane group is generally considered a weak ortho-, para-director. Computational models can predict the most likely sites of electrophilic attack by calculating the relative stabilities of the sigma-complex intermediates formed at each position on the ring. researchgate.net
By mapping the potential energy surface of a reaction, computational chemistry can help to:
Identify the lowest energy reaction pathway.
Characterize the structure of transition states.
Predict the kinetic and thermodynamic favorability of a reaction.
Understand the role of solvents and catalysts in the reaction mechanism.
Such studies are crucial for optimizing reaction conditions and for designing novel synthetic routes to related compounds.
Structure-Property Relationships and Predictive Modeling in Chemical Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are built using calculated molecular descriptors.
For a class of compounds including "this compound", a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding. This would involve synthesizing and testing a series of analogues with variations in the substitution pattern on the aromatic ring. The resulting activity data would then be correlated with a set of calculated molecular descriptors to generate a predictive model.
These models can then be used to:
Predict the activity of new, unsynthesized compounds.
Guide the design of more potent or selective molecules.
Provide insights into the molecular features that are important for the desired activity.
Screen virtual libraries of compounds to identify potential hits.
The development of robust QSAR and QSPR models is a cornerstone of modern drug discovery and materials science, enabling a more rational and efficient approach to chemical research. ut.ee
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anisole |
| 2-Fluoroanisole |
Advanced Spectroscopic and Analytical Research Methodologies
High-Resolution NMR Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a molecule like (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane, a combination of NMR experiments, including ¹H, ¹³C, and specialized heteroatom NMR, would be required for full structural confirmation.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment on the aromatic ring.
For fluoroaromatic compounds, ¹⁹F chemical shifts typically appear in a broad range, and the specific position of the resonance provides insight into the nature of the substituents on the ring. researchgate.netbiophysics.org The fluorine atom at the C2 position, being ortho to both the isopropoxy and methylsulfane groups, would experience a unique electronic environment. The chemical shift would be influenced by the electron-donating nature of the isopropoxy group and the sulfur substituent.
Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JFH) as well as the protons of the isopropoxy and methyl groups (through-space or long-range coupling) would provide valuable connectivity information. These coupling constants are typically in the range of a few Hertz and are crucial for assigning the proton signals in the ¹H NMR spectrum.
Table 1: Predicted ¹⁹F NMR Characteristics for this compound
| Parameter | Predicted Observation | Rationale |
|---|---|---|
| Chemical Shift (δ) | Expected in the fluoroaromatic region | The fluorine atom is directly attached to the phenyl ring. |
| Multiplicity | A multiplet | Coupling to aromatic protons and potentially to the protons of the adjacent isopropoxy group. |
| Coupling Constants | ³JFH (ortho) and ⁴JFH (meta) values | These would confirm the relative positions of the fluorine and hydrogen atoms on the aromatic ring. |
Sulfur-33 (³³S) NMR is a less common but potentially useful technique for directly probing the sulfur environment. However, it faces significant challenges due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which often results in very broad signals. cdc.govmdpi.comhuji.ac.il
For an aryl methyl sulfide (B99878) like the target compound, the sulfur atom is in a relatively low-symmetry environment, which would be expected to lead to a broad resonance line. mdpi.com The chemical shift of the ³³S signal falls within a wide range for organosulfur compounds, and its position can provide information about the oxidation state and bonding of the sulfur atom. cdc.gov Given the experimental difficulties, ³³S NMR would likely be employed in specialized research settings, possibly requiring isotopic enrichment to obtain a usable spectrum. mdpi.com
Table 2: Predicted ³³S NMR Properties for this compound
| Parameter | Predicted Observation | Rationale and Challenges |
|---|---|---|
| Chemical Shift (δ) | Expected in the sulfide region | Consistent with the chemical structure of an aryl methyl sulfide. |
| Linewidth | Broad | Due to the low symmetry around the quadrupolar ³³S nucleus. mdpi.com |
| Sensitivity | Very low | A consequence of low natural abundance and the quadrupolar moment of ³³S. cdc.gov |
Advanced Mass Spectrometry Techniques for Detection and Characterization in Complex Matrices (excluding clinical samples)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For the characterization of this compound, particularly in complex non-clinical matrices such as environmental or industrial samples, advanced MS techniques would be indispensable.
High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or FT-ICR analyzer, would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₃FOS).
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of the different functional groups. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the isopropoxy group, the methyl group from the sulfur atom, or cleavage of the C-S bond.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | [M+H - C₃H₆]⁺ | Propene | Loss of the isopropoxy group via rearrangement |
| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical | Loss of the methyl group from the sulfane moiety |
| [M+H]⁺ | [M+H - C₃H₇O]⁺ | Isopropoxy radical | Cleavage of the ether bond |
Chromatographic Separation Techniques (e.g., LC-MS/MS) for Analytical Purity Assessment and Process Monitoring
For the analysis of this compound in real-world samples or for quality control during its synthesis, chromatographic techniques coupled with mass spectrometry are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly well-suited method for this purpose.
A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method would be developed to separate the target compound from impurities, starting materials, and byproducts. The choice of a suitable C18 or other hydrophobic stationary phase, along with an optimized mobile phase gradient (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid), would be critical to achieve good chromatographic resolution.
The LC system would be coupled to a tandem mass spectrometer, often a triple quadrupole (QqQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. This high degree of specificity allows for accurate quantification and purity assessment even in complex matrices. Such a method would be invaluable for monitoring the progress of a chemical reaction to synthesize the compound or for determining its purity in a final product.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's constitution and conformation.
The analysis would reveal the spatial arrangement of the fluoro, isopropoxy, and methylsulfane substituents on the phenyl ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, that govern the packing of the molecules in the crystal lattice. While no specific crystal structure data for this compound has been reported, analysis of related structures, such as methyl (2R,3S)-3-[(tert-butyl-sulfinyl)amino]-2-fluoro-3-phenyl-propanoate, demonstrates the power of this technique in elucidating the precise stereochemistry and conformation of complex fluorinated molecules. nih.gov
Applications and Research Utility in Non Clinical Settings
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane scaffold is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex molecules. Its utility stems from the distinct chemical handles present in its structure: the fluorinated and isopropoxy-substituted phenyl ring, and the methylsulfane group. Each of these sites can be selectively modified to generate a diverse library of compounds for further investigation.
A notable example is the closely related compound, (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane, which serves as a key intermediate in medicinal chemistry. evitachem.comavantorsciences.com This highlights the synthetic accessibility and modular nature of the core scaffold. Chemists can leverage established synthetic methodologies to introduce a variety of functional groups at the 5-position of the phenyl ring, thereby fine-tuning the electronic and steric properties of the molecule. The methylsulfane group can also be oxidized to sulfoxide (B87167) or sulfone, further expanding the chemical space accessible from this intermediate.
Scaffold Development in Medicinal Chemistry Research (excluding human trials)
The inherent structural features of the (2-fluoro-3-isopropoxyphenyl) moiety make it an attractive scaffold for the design of novel therapeutic agents in a preclinical setting. The combination of a fluorine atom and an isopropoxy group on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Design and Synthesis of Enzyme Inhibitors (e.g., EGFR inhibitors, falcipain-2 inhibitors)
While direct evidence of this compound itself as an enzyme inhibitor is not prominent in the literature, its structural motifs are relevant to the design of such agents. For instance, in the field of oncology, the development of Epidermal Growth Factor Receptor (EGFR) inhibitors is a key area of research. Many potent kinase inhibitors feature substituted phenyl rings that occupy the ATP-binding pocket of the enzyme. ed.ac.uknih.gov The 2-fluoro and 3-isopropoxy groups of the scaffold could be strategically employed to enhance binding affinity and selectivity for the target kinase through specific hydrophobic and electrostatic interactions.
Similarly, in the context of infectious diseases, falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a validated drug target. researchgate.netnih.goveurekaselect.commdpi.comnih.gov The design of falcipain-2 inhibitors often involves scaffolds that can be functionalized to interact with the enzyme's active site. The this compound scaffold could serve as a starting point for the synthesis of novel, non-peptidic falcipain-2 inhibitors.
Exploration in Ligand Design for Protein-Protein Interaction Modulation (e.g., YAP:TEAD)
The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The YAP-TEAD interaction is a critical node in the Hippo signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.netplos.orgmdpi.comnih.gov Developing small molecules that can modulate this interaction is of significant therapeutic interest. The design of such molecules often requires a scaffold that can present functional groups in a specific three-dimensional orientation to interact with "hot spots" on the protein surfaces. The substituted phenyl ring of the this compound scaffold provides a rigid core that can be decorated with appropriate pharmacophoric elements to potentially disrupt the YAP-TEAD interface.
Investigation as Bioisosteres in Lead Optimization Processes
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve a molecule's biological profile, is a cornerstone of medicinal chemistry. The fluorine atom and the isopropoxy group in the this compound scaffold are excellent examples of bioisosteric replacements.
The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. nih.govnih.gov Its small size and high electronegativity can lead to improved metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups. The replacement of a metabolically labile C-H bond with a stronger C-F bond can prevent unwanted metabolism, thereby increasing the drug's half-life.
The isopropoxy group can be considered a bioisostere for other alkoxy groups or even more complex functionalities. Its size and lipophilicity can be modulated to optimize a compound's solubility and permeability across biological membranes. The strategic placement of the fluoro and isopropoxy groups on the phenyl ring can therefore be a powerful tool in the lead optimization process to fine-tune the properties of a drug candidate.
| Bioisosteric Replacement | Potential Impact on Properties |
| Hydrogen → Fluorine | Increased metabolic stability, altered pKa, enhanced binding affinity |
| Hydroxyl → Fluorine | Blockade of metabolic oxidation, increased lipophilicity |
| Methoxy (B1213986) → Isopropoxy | Increased lipophilicity, altered steric profile for improved binding |
Applications in Agrochemical Research and Development as Precursors or Intermediates (excluding commercial product application)
The inclusion of fluorine atoms in agrochemicals is a well-established strategy to enhance their efficacy and stability. researchgate.net Fluorinated compounds often exhibit increased biological activity and resistance to metabolic degradation in target pests and the environment. The this compound scaffold, containing both fluorine and a sulfur moiety, represents a promising starting point for the synthesis of novel herbicides, insecticides, and fungicides. While specific commercial applications of this exact compound are not documented, its derivatives are of interest in early-stage agrochemical research as intermediates for more complex active ingredients. researchgate.netdntb.gov.ua
Utilization in Materials Science Research for Novel Compound Development
In the realm of materials science, fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. Monomers containing fluorinated phenyl rings are often used in the synthesis of high-performance polymers like fluorinated poly(aryl ether)s. nih.govchemrxiv.org The this compound structure could potentially be functionalized to create a monomer suitable for polymerization. The resulting polymer would incorporate fluorine and sulfur into its backbone, which could impart desirable characteristics such as a low dielectric constant, making it suitable for applications in microelectronics, or enhanced thermal stability for use in demanding environments.
Development of Chemical Probes for In Vitro Biological System Studies (excluding human biological samples)
A comprehensive review of scientific literature and chemical databases reveals a lack of specific research on the application of This compound in the development of chemical probes for in vitro biological system studies. To date, there are no publicly available studies detailing its use to probe biological pathways, protein functions, or other cellular mechanisms in non-clinical, non-human in vitro settings.
Consequently, detailed research findings, methodologies for probe development based on this specific compound, and corresponding data from such investigations are not available. The absence of published research in this area means that no data tables can be generated to illustrate its efficacy, selectivity, or utility as a chemical probe in non-human biological systems.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane is not yet established in the literature, presenting an opportunity for the development of innovative and environmentally conscious synthetic strategies. Future research should prioritize methods that offer high efficiency, scalability, and adherence to the principles of green chemistry.
Key areas for investigation include:
Convergent Synthesis: Designing multi-step syntheses where the core aromatic ring is functionalized in a strategic sequence. This could involve the late-stage introduction of the methylthio group to a pre-functionalized fluoro-isopropoxy benzene (B151609) precursor or vice versa.
Catalytic C-H Functionalization: Exploring modern catalytic methods to directly introduce the isopropoxy or methylthio groups onto a fluorinated aromatic scaffold, thereby reducing the number of synthetic steps and waste generation.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, reproducibility, and scalability compared to traditional batch methods.
Sustainable Reagents: Investigating the use of greener solvents and reagents, such as bio-based solvents or less hazardous methylthiolating agents, to minimize the environmental impact of the synthesis.
| Potential Synthetic Approach | Key Transformation | Advantages | Challenges |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., nitro, another halide) by a methanethiolate (B1210775) salt. | Well-established methodology; predictable regioselectivity. | Requires an activated aromatic ring and potentially harsh reaction conditions. |
| Metal-Catalyzed Cross-Coupling | Palladium- or copper-catalyzed coupling of a halo-fluoro-isopropoxybenzene with a methylthio source. | High functional group tolerance; mild reaction conditions. | Catalyst cost and removal; optimization of ligands and conditions required. |
| Direct C-H Thiolation | Transition-metal-catalyzed direct introduction of the methylthio group onto the C-H bond of 2-fluoro-isopropoxybenzene. | High atom economy; reduced number of synthetic steps. | Control of regioselectivity can be challenging; catalyst development is often necessary. |
Exploration of Stereoselective Transformations for Chiral Analogues
The sulfur atom in this compound is a prochiral center. Oxidation to the corresponding sulfoxide (B87167) would generate a stereocenter, opening the door to the synthesis of chiral, non-racemic analogues. These chiral sulfoxides are valuable in asymmetric synthesis and can exhibit unique biological properties.
Future research in this area should focus on:
Asymmetric Oxidation: The development of stereoselective methods for the oxidation of the sulfide (B99878) to a single enantiomer of the sulfoxide. This could involve the use of chiral oxidizing agents or metal-based catalysts with chiral ligands.
Chiral Resolution: The separation of the racemic sulfoxide mixture using techniques such as chiral chromatography or diastereomeric salt formation.
Application as Chiral Auxiliaries: Investigating the potential of the enantiomerically pure sulfoxides to act as chiral auxiliaries in other chemical transformations, guiding the stereochemical outcome of reactions on adjacent functional groups.
| Stereoselective Strategy | Methodology | Expected Outcome |
| Catalytic Asymmetric Oxidation | Use of catalysts like vanadium or titanium complexes with chiral ligands (e.g., hydrobenzoin). | Enantioenriched (R)- or (S)-sulfoxide. |
| Stoichiometric Chiral Reagents | Employment of chiral oxaziridines or other stoichiometric chiral oxidants. | High enantiomeric excess of one sulfoxide enantiomer. |
| Kinetic Resolution | Selective reaction of one enantiomer of the racemic sulfoxide, leaving the other unreacted. | Isolation of one enantiomer of the sulfoxide. |
In-depth Mechanistic Studies of its Reactivity and Transformations
A thorough understanding of the reactivity of this compound is crucial for its application in further chemical synthesis. The interplay of the electron-donating isopropoxy group and the electron-withdrawing fluorine atom, along with the reactive sulfide moiety, suggests a rich and complex chemical behavior.
Prospective mechanistic studies could include:
Oxidation Reactions: Investigating the stepwise oxidation of the sulfide to the corresponding sulfoxide and sulfone. orgsyn.org This would involve studying the kinetics and mechanism under various oxidative conditions to achieve selective transformations.
Electrophilic Aromatic Substitution: Probing the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the aromatic ring. The directing effects of the existing substituents would be a key area of investigation.
Pummerer-type Reactions: The fluoro-Pummerer reaction is a known transformation for α-fluoro sulfides, which are accessible from the corresponding sulfoxides. orgsyn.org Exploring this and related rearrangements could lead to novel functionalized products.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize observed reactivity and regioselectivity.
Integration with Artificial Intelligence and Machine Learning for Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research. These tools can be leveraged to accelerate the discovery and optimization of derivatives of this compound.
Future research directions integrating AI and ML include:
Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the physicochemical and potential biological properties of virtual analogues.
De Novo Design: Using generative models to design novel molecules based on the core scaffold of this compound, optimized for specific desired properties.
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of potential reactions and to optimize synthetic conditions, thereby reducing the number of experiments required.
| AI/ML Application | Objective | Methodology |
| Predictive Modeling | Forecast properties like solubility, logP, and potential bioactivity. | Training ML models on datasets of compounds with similar structural features. |
| Generative Chemistry | Design novel analogues with enhanced properties. | Using generative adversarial networks (GANs) or variational autoencoders (VAEs). |
| Synthesis Planning | Propose efficient synthetic routes to target analogues. | Utilizing retrosynthesis prediction software based on machine learning. |
Expansion of Research into Undiscovered Biological Targets and Pathways (non-human, in vitro)
The unique combination of functional groups in this compound and its potential derivatives (e.g., sulfoxides, sulfones) makes them interesting candidates for biological screening. mdpi.com Research should focus on non-human, in vitro systems to identify potential leads for applications in areas such as agriculture or as biochemical probes.
Unexplored avenues for in vitro screening include:
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, such as proteases, kinases, or metabolic enzymes, from pathogenic fungi, bacteria, or insects to identify potential inhibitory activity. nih.gov
Antifungal and Antibacterial Screening: Assessing the compound's ability to inhibit the growth of various non-human pathogenic microbial strains in culture.
Insecticidal Activity Screening: Evaluating the compound's effect on insect cell lines or key insect enzymes, which could indicate potential for development as a novel insecticide. mdpi.com Introducing a sulfur-nitrogen bond to create sulfilimine or sulfoximine (B86345) analogues could be a promising approach. mdpi.com
Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms to observe the effects of the compound on cellular morphology and function in non-human cell lines.
Q & A
Q. Q1: What are the optimal synthetic routes for (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane, and how can purity be validated?
Methodological Answer:
- Synthesis: Begin with nucleophilic substitution or coupling reactions using precursors like 2-fluoro-3-isopropoxyphenol and methylthiolating agents (e.g., methyl disulfides or thiols). Reaction conditions (temperature, solvent polarity, catalysts) must be optimized to avoid side products like over-fluorinated byproducts .
- Purity Validation: Use HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity. Quantify impurities via calibration curves against certified reference standards .
Q. Q2: Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation:
- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS to identify degradation pathways .
Advanced Research Questions
Q. Q3: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental kinetic data to validate theoretical models.
- Molecular Dynamics (MD): Simulate interactions with common catalysts (e.g., Pd/C or enzymes) to assess steric hindrance from the isopropoxy group. Use software like Gaussian or ORCA for simulations .
Q. Q4: What experimental designs are suitable for resolving contradictory data on this compound’s environmental persistence?
Methodological Answer:
- Controlled Microcosm Studies: Design split-plot experiments to isolate variables (e.g., soil type, microbial activity, UV exposure). Replicate conditions from conflicting studies to identify confounding factors .
- Analytical Harmonization: Standardize extraction protocols (e.g., QuEChERS for soil/water matrices) and quantification methods (e.g., isotope dilution LC-MS/MS) across labs to reduce variability .
Q. Q5: How can mechanistic studies clarify the compound’s role in radical-mediated reactions?
Methodological Answer:
- Radical Trapping: Use spin-trapping agents (e.g., TEMPO or DMPO) in ESR spectroscopy to detect transient radicals formed during reactions.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to determine if hydrogen abstraction is rate-limiting. Pair with DFT to map transition states .
Data Interpretation & Theoretical Frameworks
Q. Q6: What strategies reconcile discrepancies between theoretical predictions and experimental results for this compound’s bioactivity?
Methodological Answer:
- Dose-Response Re-evaluation: Test bioactivity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA with post-hoc tests (Tukey’s HSD) to validate statistical significance .
- Epistemic Triangulation: Combine molecular docking (e.g., AutoDock Vina), in vitro assays (e.g., enzyme inhibition), and in silico ADMET profiling to cross-validate hypotheses .
Q. Q7: How should researchers integrate this compound into broader theoretical frameworks for sulfur-containing fluorophores?
Methodological Answer:
- Structure-Activity Relationships (SAR): Compare its photophysical properties (e.g., fluorescence quantum yield) with analogs (e.g., thioether vs. sulfone derivatives). Use multivariate regression to correlate substituent effects with emission profiles .
- Conceptual Alignment: Link findings to established theories (e.g., Jablonski diagrams for fluorescence) while proposing refinements for sulfur’s role in excited-state dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
